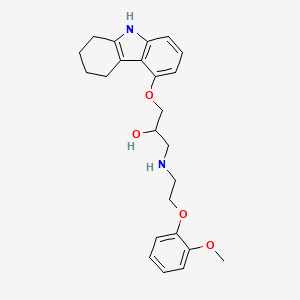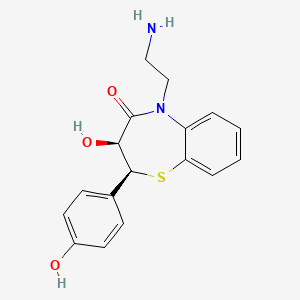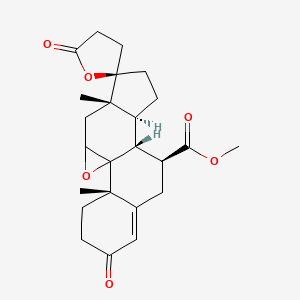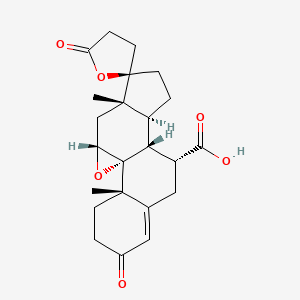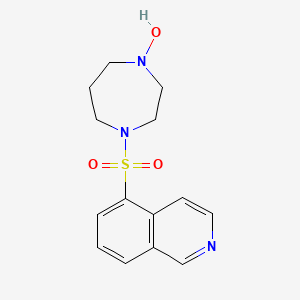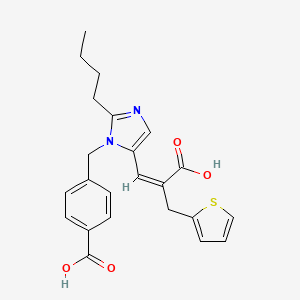
3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anastrozole Impurity
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has explored the synthesis and chemical properties of triazole derivatives, which include compounds like 3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide. These compounds show promise in various biological activities, such as being potential anticonvulsants, analgesics, antitumor, and antibacterial agents. The synthesis process often involves interactions with different chemicals, leading to various derivatives with potential biological applications (Suhak, Panasenko, & Knysh, 2018).
Improved Synthesis Procedures
There are ongoing efforts to improve synthesis procedures for triazole derivatives. For instance, one study describes a method for preparing substituted 1-benzyl-1H-1,2,3-triazoles, which are structurally similar to our compound of interest, under mild conditions. This process enhances yields and extends the range of active methylene compounds used (Cottrell et al., 1991).
Quantum Mechanical Studies
Quantum mechanical studies have been conducted on similar triazole analogs, analyzing their structural, nonlinear optical, electronic, and biological properties. These studies often employ methods like DFT (Density Functional Theory) to predict reactivity, stability, and potential applications in fields like photodynamic therapy (Al-Otaibi et al., 2020).
Biological Action and Toxicity Studies
The biological action and acute toxicity of triazole derivatives have been subjects of research as well. Studies have aimed at understanding the acute toxicity profiles and identifying patterns related to the chemical structure of these derivatives. This research is crucial for evaluating the safety and potential therapeutic applications of these compounds (Safonov, 2018).
Fungicidal Activity
Triazole compounds have been explored for their fungicidal activity. For instance, some studies have synthesized triazolymethyl-substituted cyclohexanols to test against various phytopathogenic fungi, finding certain derivatives to be more effective than commercial fungicides (Popkov et al., 1997).
Antiviral Activity
Research into the antiviral activity of triazole derivatives has also been conducted. Studies have examined the virucidal activity of certain compounds and their ability to inhibit the absorption of viruses into susceptible cells. This highlights the potential of triazole derivatives in developing new antiviral agents (Modzelewska-Banachiewicz & Kamińska, 2001).
Eigenschaften
CAS-Nummer |
120512-03-0 |
|---|---|
Produktname |
3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide |
Molekularformel |
C17H21N5O |
Molekulargewicht |
311.39 |
Aussehen |
Solid powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate](/img/structure/B600937.png)



